CID 78061343

CAS No.:

Cat. No.: VC20265696

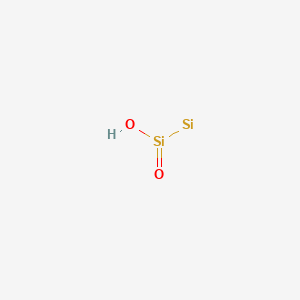

Molecular Formula: HO2Si2

Molecular Weight: 89.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | HO2Si2 |

|---|---|

| Molecular Weight | 89.18 g/mol |

| Standard InChI | InChI=1S/HO2Si2/c1-4(2)3/h1H |

| Standard InChI Key | IOEAIQQVDLUUHG-UHFFFAOYSA-N |

| Canonical SMILES | O[Si](=O)[Si] |

Introduction

Structural Analysis of Related Compounds

While CID 78061343 itself lacks direct documentation, several analogous compounds with similar PubChem CID numbering provide insights into potential structural or compositional characteristics. For example:

Germanium-Silicon Hybrid Complex (CID 78068143)

This compound, with the molecular formula C₁₁H₁₉GeO₃Si, features a germanium atom bonded to a silicon-containing aromatic ring system. Its SMILES notation (CO[Si](C1=CC=C(C=C1)[Ge](C)C)(OC)OC) indicates a methoxy-substituted siloxane framework linked to a germanium-methyl group . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 299.98 g/mol |

| Rotatable Bond Count | 5 |

| Topological Polar SA | 27.3 Ų |

Such hybrid organometallic compounds are often investigated for applications in catalysis or semiconductor materials .

Aluminum-Ruthenium Alloy (CID 78061913)

The intermetallic compound Al₃Ru₂ exemplifies a class of materials studied for high-temperature stability and electronic properties. Its SMILES representation ([Al].[Al].[Al].[Ru].[Ru]) reflects a metallic lattice structure . Notable computed properties include:

| Property | Value |

|---|---|

| Molecular Weight | 283.1 g/mol |

| Heavy Atom Count | 5 |

| Complexity | 0 (per Cactvs) |

These alloys are frequently characterized for their mechanical and corrosion-resistant properties in aerospace applications .

Potassium Disilicide (CID 78061953)

With the formula KSi₂, this ionic compound consists of potassium cations and silicon anions in a disilicide framework ([Si-][Si].[K+]) . Key metrics include:

| Property | Value |

|---|---|

| Molecular Weight | 95.27 g/mol |

| Hydrogen Bond Acceptor | 1 |

| Exact Mass | 94.91755955 Da |

Such silicides are critical in photovoltaic and thermoelectric material research .

The numerical proximity of CID 78061343 to documented compounds (e.g., 78061913, 78061953) suggests a possible transcription error. Systematic verification of identifiers is essential, as even single-digit discrepancies can reference entirely distinct entities .

Proprietary or Undisclosed Compounds

CID 78061343 may represent a substance under patent protection or in early-stage industrial research, necessitating restricted database access. Such compounds often lack public documentation until patent filings or publications are released .

Deprecated or Reclassified Entries

PubChem periodically archives or reclassifies entries due to redundant or erroneous submissions. Cross-referencing deprecated identifiers through the National Center for Biotechnology Information (NCBI) API or legacy datasets could resolve such cases .

Methodologies for Compound Identification

InChIKey and SMILES Matching

For ambiguous CIDs, generating InChIKeys or SMILES strings from hypothesized structures and querying them against PubChem's live search tools can recover related entries. For instance, CID 78068143's InChIKey (WRYUSNCVDOFUCB-UHFFFAOYSA-N) uniquely identifies its structure .

Mass Spectrometry and NMR Cross-Referencing

Hyphenated analytical techniques (e.g., LC-MS, ¹H-NMR) paired with spectral databases like MassBank or NMRShiftDB can correlate unidentified compounds with known spectral signatures, even if CIDs are missing.

Collaborative Curation Initiatives

Platforms such as the Chemical Entities of Biological Interest (ChEBI) or DrugBank enable community-driven annotation of unregistered compounds, potentially bridging gaps in public databases .

Implications for Research and Development

The absence of CID 78061343 underscores challenges in chemical data curation. Researchers encountering similar issues should:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume